

How to prevent non-specific RNA cleavage in in vitro degradation assays.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RNase L RIBOTAC

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Technical Support Center: In Vitro RNA Degradation Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific RNA cleavage in in vitro degradation assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific RNA degradation in my assay?

A1: Non-specific RNA degradation is predominantly caused by two main factors:

- **RNase Contamination:** Ribonucleases (RNases) are ubiquitous enzymes that degrade RNA. [1] Contamination can be introduced from various sources, including the researcher's skin, lab surfaces, aqueous solutions, and plasticware. [2][3]
- **Chemical Hydrolysis:** RNA is inherently less stable than DNA and is susceptible to spontaneous cleavage through hydrolysis, a process that is accelerated by elevated temperatures and alkaline pH. [4][5] Divalent cations, such as Mg^{2+} , can also promote this process. [5][6]

Q2: How can I create an RNase-free work environment?

A2: Establishing and maintaining an RNase-free environment is critical. Key practices include:

- **Dedicated Workspace:** Designate a specific area in the lab solely for RNA work to minimize cross-contamination.[1]
- **Personal Protective Equipment (PPE):** Always wear gloves and change them frequently, especially after touching any surface that may not be RNase-free.[3]
- **Surface Decontamination:** Regularly clean benchtops, pipettes, and equipment with commercially available RNase decontamination solutions.
- **RNase-Free Consumables:** Use certified RNase-free pipette tips, microcentrifuge tubes, and reagents.[3]
- **Proper Handling of Glassware:** Bake glassware at 180°C for several hours to inactivate RNases.

Q3: What is the role of an RNase inhibitor and when should I use it?

A3: RNase inhibitors are proteins that bind to and inactivate a broad range of RNases with high affinity.[7][8] They are essential for protecting RNA integrity in many applications, including in vitro transcription, cDNA synthesis, and RT-qPCR.[2][7] It is recommended to add an RNase inhibitor to any reaction where RNA stability is a concern.[7]

Q4: Can the buffer conditions of my assay contribute to RNA degradation?

A4: Yes, buffer composition is crucial for RNA stability. An alkaline pH (above 7.5) can increase RNA hydrolysis.[9] While many enzymatic reactions are performed at a pH around 8.0, for storage, a slightly acidic to neutral pH is preferable.[4] Divalent cations like Mg^{2+} , often required for enzymatic activity, can also catalyze RNA cleavage.[5][6] The inclusion of a chelating agent like EDTA in storage buffers can help mitigate this.[5]

Troubleshooting Guide

Problem: My RNA is degraded in all samples, including my negative controls.

Possible Cause	Recommended Solution
Widespread RNase Contamination	This suggests a systemic issue with your reagents or workspace.
Contaminated water or buffer	Use commercially available, certified nuclease-free water. Prepare fresh buffers using RNase-free reagents and consumables.
Contaminated pipette tips or tubes	Use only certified RNase-free plasticware. Implement the use of filter tips to prevent contamination from pipettors.
Contaminated work area	Thoroughly decontaminate your entire workspace, including pipettes, centrifuges, and bench surfaces, with an RNase decontamination solution.

Problem: I observe RNA degradation only in my experimental samples, not in my controls.

Possible Cause	Recommended Solution
Contamination of a specific reagent	A component added only to the experimental samples (e.g., your enzyme of interest, a small molecule) may be contaminated with RNases.
Test each component individually for RNase activity. Consider purifying the suspect reagent or obtaining it from a different, certified RNase-free source.	
Assay conditions promoting chemical degradation	The conditions of your experimental reaction may be promoting RNA hydrolysis.
Optimize your reaction buffer. If possible, lower the pH and include a chelating agent if divalent cations are not essential for the specific activity you are measuring. Run the assay at the lowest feasible temperature.	

Problem: My RNA appears intact on a denaturing gel but is not functional in downstream applications.

Possible Cause	Recommended Solution
Low levels of RNase activity	Minor RNase activity might not cause visible smearing on a gel but can still cleave enough RNA to inhibit subsequent enzymatic reactions.
Add a commercially available RNase inhibitor to your reaction at the recommended concentration (typically 1-2 U/ μ L). [2]	
Inhibition of downstream enzymes	A component from your degradation assay may be inhibiting the enzymes in your downstream application (e.g., reverse transcriptase, polymerase).
Purify the RNA after the degradation assay and before proceeding to the next step.	

Data Presentation

Table 1: Recommended Concentrations of RNase Inhibitors for In Vitro Assays

Application	Recommended Final Concentration
In Vitro Transcription	1 - 2 U/ μ L
cDNA Synthesis	2 U/ μ L
General RNA Protection	1 U/ μ L

Note: The optimal concentration may vary depending on the specific experimental conditions and the suspected level of RNase contamination.[\[2\]](#)

Table 2: Influence of Temperature on RNA Degradation Rate

Temperature (°C)	Rate Constant (k, hr ⁻¹)	Half-life (hr)
4	0.017	40.1
25	0.137	5.08
37	0.206	3.37
45	0.255	2.72

This table illustrates the significant impact of temperature on RNA stability.[\[10\]](#)

Experimental Protocols

Protocol: General In Vitro RNA Degradation Assay

This protocol provides a framework for assessing RNA degradation in vitro. All steps should be performed in an RNase-free environment.

1. Preparation of Reagents:

- **Reaction Buffer:** A common starting point is 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 50 mM NaCl.[\[11\]](#) Optimize as needed for your specific enzyme or experimental conditions. Prepare with nuclease-free water.
- **RNA Substrate:** Dilute your RNA of interest to a working concentration (e.g., 10 nM) in the reaction buffer.
- **Enzyme/Compound of Interest:** Prepare a stock solution of your enzyme or compound in an appropriate RNase-free buffer.
- **RNase Inhibitor:** Use a commercial RNase inhibitor at a stock concentration of 40 U/μL.
- **Stop Solution:** A common stop solution is an equal volume of RNA gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).

2. Assay Setup (for a 20 μL reaction):

- On ice, combine the following in a certified RNase-free microcentrifuge tube:

- Reaction Buffer (to a final volume of 20 μL)
- RNase Inhibitor (0.5 μL for a final concentration of 1 U/ μL)
- RNA substrate (e.g., 2 μL of a 100 nM stock for a final concentration of 10 nM)
- Enzyme/Compound of interest (variable volume, add last)
- Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

3. Incubation and Time Points:

- Incubate the reaction at the desired temperature (e.g., 37°C).
- At each designated time point, remove an aliquot of the reaction and immediately add it to an equal volume of Stop Solution to terminate the reaction.
- Place the stopped samples on ice or at -20°C until analysis.

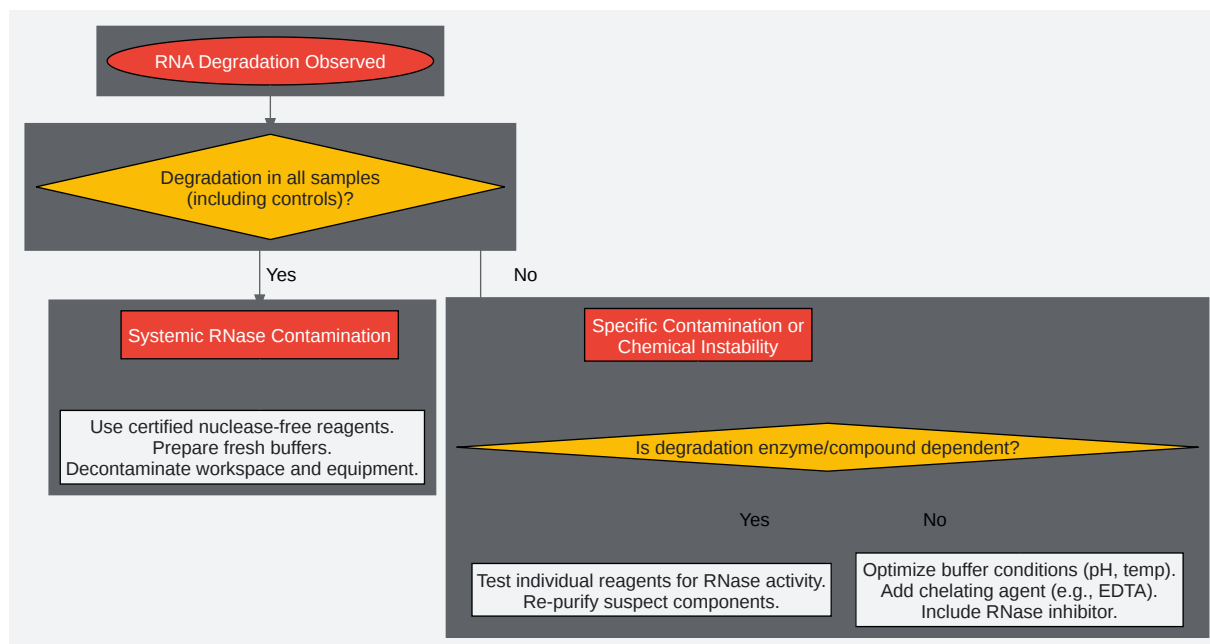
4. Analysis of RNA Degradation:

- Heat the samples at 95°C for 5 minutes to denature the RNA.
- Analyze the samples by denaturing polyacrylamide or agarose gel electrophoresis to visualize RNA degradation.

5. Controls:

- Time Zero Control: An aliquot of the reaction mixture is immediately mixed with Stop Solution before incubation.
- No Enzyme/Compound Control: A reaction incubated for the full duration without the addition of the enzyme or compound being tested. This controls for background RNA degradation under the assay conditions.

Visualizations



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Caption: Troubleshooting workflow for non-specific RNA degradation.

Caption: Mechanism of RNase A inhibition.

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- To cite this document: BenchChem. [How to prevent non-specific RNA cleavage in in vitro degradation assays.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542705#how-to-prevent-non-specific-rna-cleavage-in-in-vitro-degradation-assays]

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